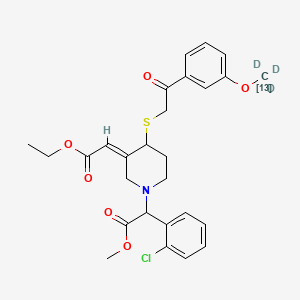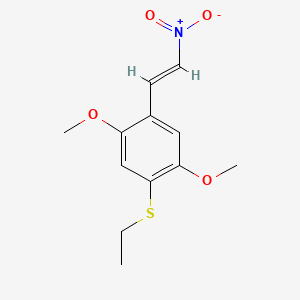
2,5-二甲氧基-4-乙基硫代硝基苯乙烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxy-4-ethylthionitrostyrene is an organic compound with the molecular formula C12H15NO4S It is a derivative of nitrostyrene, characterized by the presence of methoxy groups at the 2 and 5 positions, an ethylthio group at the 4 position, and a nitro group attached to the styrene backbone
科学研究应用
2,5-Dimethoxy-4-ethylthionitrostyrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
Target of Action
The primary target of 2,5-Dimethoxy-4-ethylthionitrostyrene is the serotonin 2A receptor (5-HT2A receptor) . This receptor plays a crucial role in the regulation of mood, cognition, and perception .
Mode of Action
2,5-Dimethoxy-4-ethylthionitrostyrene acts as an agonist at the 5-HT2A receptor . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, promotes the activation of the cAMP-response element binding protein (CREB), a transcription factor that regulates the expression of various genes associated with neuronal plasticity .
Biochemical Pathways
The activation of the 5-HT2A receptor by 2,5-Dimethoxy-4-ethylthionitrostyrene triggers multiple intracellular signaling pathways. These include the mitogen-activated protein (MAP) kinase and calcium/calmodulin dependent kinase II (CaMKII) pathways . These pathways contribute to the upregulation of various neuronal plasticity-associated genes, such as Arc, Bdnf1, Cebpb, and Egr2 .
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacological effects can be influenced by various factors, such as the route of administration and the presence of other substances in the body .
Result of Action
The activation of the 5-HT2A receptor by 2,5-Dimethoxy-4-ethylthionitrostyrene leads to a range of molecular and cellular effects. These include changes in gene expression, enhanced neuronal plasticity, and alterations in cognitive processes . For instance, the compound has been shown to enhance cognitive flexibility in animal models .
Action Environment
The action of 2,5-Dimethoxy-4-ethylthionitrostyrene can be influenced by various environmental factors. For example, the timing between drug treatment and exposure to novel stimuli can affect the compound’s effects on cognitive flexibility . Additionally, the nature of the intervening experience can also shape the therapeutic potential of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-ethylthionitrostyrene typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-ethylthio-nitroethane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the nitrostyrene derivative.
Industrial Production Methods
While specific industrial production methods for 2,5-Dimethoxy-4-ethylthionitrostyrene are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,5-Dimethoxy-4-ethylthionitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroalkenes or nitroalkanes.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy or ethylthio positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitroalkenes or nitroalkanes.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated derivatives of the original compound.
相似化合物的比较
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): A hallucinogenic compound with similar structural features.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Another hallucinogenic compound with a bromine substituent.
2,5-Dimethoxy-4-methylamphetamine (DOM): A compound with a methyl group instead of an ethylthio group.
Uniqueness
2,5-Dimethoxy-4-ethylthionitrostyrene is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1-ethylsulfanyl-2,5-dimethoxy-4-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-4-18-12-8-10(16-2)9(5-6-13(14)15)7-11(12)17-3/h5-8H,4H2,1-3H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNRQPAJRMNCMS-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=C(C=C(C(=C1)OC)/C=C/[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660358 |
Source


|
| Record name | 1-(Ethylsulfanyl)-2,5-dimethoxy-4-[(E)-2-nitrovinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681160-70-3 |
Source


|
| Record name | 1-(Ethylsulfanyl)-2,5-dimethoxy-4-[(E)-2-nitrovinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
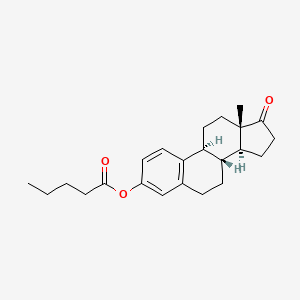
![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)
![(E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane](/img/structure/B588963.png)
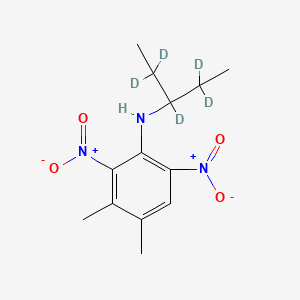
![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)
![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)
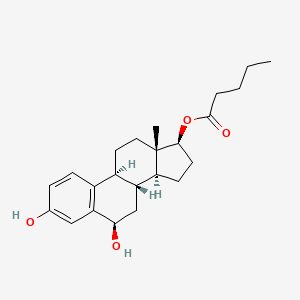
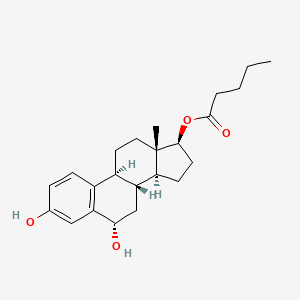
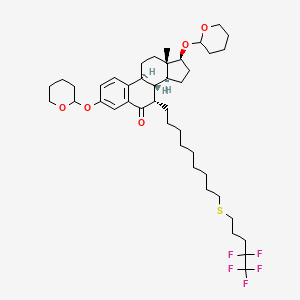
![Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium](/img/structure/B588977.png)
